1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane
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Overview
Description
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and conditions, such as the use of cesium fluoride as a fluorine source in a modular flow platform . Industrial production methods may involve the use of specialized equipment and conditions to ensure the efficient and scalable synthesis of this compound.
Chemical Reactions Analysis
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different products.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, such as perfluoroalkylation of aromatic compounds.
Common reagents used in these reactions include sodium dithionite, zinc-sulfur dioxide, and other radical initiators . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane has a wide range of scientific research applications, including:
Biology: The compound’s derivatives may be studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound can participate in radical reactions, where the trifluoromethyl group acts as a radical initiator, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane: This compound has a similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity and applications.
1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane: Another isomer with the trifluoromethyl group in the para position relative to the bromomethyl group.
Properties
Molecular Formula |
C8H12BrF3 |
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Molecular Weight |
245.08 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H12BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h6-7H,1-5H2 |
InChI Key |
UWSHRBPIHSPPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CBr |
Origin of Product |
United States |
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